molecular formula C21H23N3O4S B2906556 4-methoxy-2,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921550-22-3

4-methoxy-2,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2906556
CAS No.: 921550-22-3
M. Wt: 413.49
InChI Key: AJLZLXMWICETKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum and integral to dopamine and glutamate receptor signaling pathways. By elevating intracellular levels of the second messengers cAMP and cGMP in this brain region, this compound modulates the activity of the direct and indirect pathways of the basal ganglia circuit . Its primary research value lies in probing the pathophysiology and potential treatment of neuropsychiatric and neurodegenerative disorders, particularly schizophrenia and Huntington's disease, where striatal signaling is profoundly disrupted. Preclinical studies utilizing this inhibitor have demonstrated its ability to produce behavioral effects in animal models that are predictive of antipsychotic efficacy, such as the reversal of phencyclidine (PCP)-induced hyperlocomotion and deficits in social interaction . The compound thus serves as a critical pharmacological tool for validating PDE10A as a therapeutic target and for investigating the complex neurobiology of the striatum in health and disease.

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-15-14-20(16(2)13-19(15)28-3)29(26,27)22-11-12-24-21(25)10-9-18(23-24)17-7-5-4-6-8-17/h4-10,13-14,22H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLZLXMWICETKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-2,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H20N4O3S\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

Molecular Weight: 348.42 g/mol

IUPAC Name: this compound

Antiproliferative Activity

Recent studies have shown that derivatives of sulfonamides exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer), HCT116 (colon cancer), and other cell lines.

Cell Line IC50 (µM) Reference
MCF-73.1
HCT1165.3
HEK2934.8

Antibacterial Activity

The compound has also been studied for its antibacterial properties. Similar sulfonamide derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µM.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: Many sulfonamides act by inhibiting dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
  • Induction of Apoptosis: Some derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Properties: The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidative capacity.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of a related benzenesulfonamide compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of 3.1 µM. The mechanism was linked to the induction of oxidative stress and apoptosis pathways.

Case Study 2: Antibacterial Efficacy

Another research focused on the antibacterial efficacy of various sulfonamides against Staphylococcus aureus. The compound exhibited MIC values as low as 8 µM, demonstrating its potential as an antibacterial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzenesulfonamide Core

Compound 1 : 3,5-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1049495-58-0)
  • Structure : Lacks the 4-methoxy group and 5-methyl group present in the target compound.
  • Molecular Formula : C15H17N3O3S (MW: 335.38 g/mol) .
Compound 2 : 2,5-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
  • Structure : Contains two methoxy groups (2- and 5-positions) instead of methyl groups.
  • Implication : Increased electron-donating capacity may alter interactions with charged or polar biological targets .

Variations in the Pyridazinone Ring

Compound 3 : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)
  • Structure: Benzyloxy substituent at the 3-position of pyridazinone instead of phenyl.
  • Synthesis : Prepared via benzyl bromide coupling under basic conditions (K2CO3/DMF) .
Compound 4 : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467)
  • Structure : Replaces sulfonamide with an amine linker and incorporates a dihydrobenzodioxin moiety.
  • Molecular Formula : C23H25N3O3 (MW: 391.46 g/mol) .

Comparative Data Table

Property Target Compound Compound 1 (CAS 1049495-58-0) Compound 3 (5a) Compound 4 (CS-0309467)
Molecular Formula C22H25N3O5S C15H17N3O3S C17H15N3O4S C23H25N3O3
Molecular Weight 443.5 g/mol 335.38 g/mol 357.38 g/mol 391.46 g/mol
Key Substituents 4-OCH3, 2,5-CH3, 3-Ph 3,5-CH3 3-BnO Dihydrobenzodioxin, NMe2
Synthetic Route Not reported Not reported Benzyl bromide coupling Multi-step amine synthesis

Research Findings and Implications

  • Synthetic Accessibility : Compound 3 (5a) is synthesized via a straightforward alkylation reaction , whereas the target compound likely requires more complex steps to introduce the phenyl and methoxy groups.
  • Pharmacological Potential: The dimethylamino group in Compound 4 enhances basicity, which may improve blood-brain barrier penetration compared to the sulfonamide-based target compound .
  • Steric Effects : The phenyl group in the target compound may hinder binding to flat enzymatic pockets compared to smaller substituents like benzyloxy or methyl .

Q & A

What are the critical steps and intermediates in the multi-step synthesis of this compound, and how are reaction conditions optimized?

Level : Basic Synthesis
Answer :
The synthesis typically involves sequential sulfonylation, nucleophilic substitution, and heterocyclic coupling. Key intermediates include:

  • Sulfonyl chloride precursor : Reacted with an amine-containing pyridazine derivative under basic conditions (e.g., NaOH in DMF) to form the sulfonamide bond .
  • Pyridazinone intermediate : Synthesized via cyclization of phenyl-substituted hydrazines with diketones, followed by oxidation to introduce the 6-oxo group .

Optimization focuses on:

  • Temperature control : Maintaining 0–5°C during sulfonylation to minimize hydrolysis .
  • Catalyst use : Pd-based catalysts for coupling reactions to enhance regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

How can researchers address low yields or impurities in the final product during scale-up?

Level : Advanced Synthesis
Answer :
Low yields often stem from:

  • Incomplete coupling reactions : Use kinetic monitoring via HPLC (C18 column, acetonitrile/water gradient) to identify unreacted starting materials .
  • By-product formation : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .

For purification:

  • Flash chromatography : Optimize eluent ratios (e.g., hexane/ethyl acetate) based on TLC Rf values .
  • Recrystallization : Use solvent pairs like methanol/dichloromethane to improve crystal purity .

Which analytical techniques are essential for structural confirmation, and how are they applied?

Level : Basic Characterization
Answer :
Core techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Confirm methoxy (δ 3.8–4.0 ppm) and dimethyl groups (δ 2.1–2.3 ppm) .
    • ¹³C NMR : Identify sulfonamide carbonyl (δ 165–170 ppm) and pyridazinone carbons (δ 150–160 ppm) .
  • HPLC-MS : Monitor molecular ion ([M+H]⁺) with ESI+ ionization and quantify purity (>95%) .

How can overlapping spectral signals in NMR be resolved for accurate structural assignment?

Level : Advanced Characterization
Answer :

  • 2D NMR (COSY, HSQC) : Resolve proton-proton coupling in crowded aromatic regions (δ 7.0–8.0 ppm) .
  • Variable-temperature NMR : Suppress rotational isomerism of the sulfonamide group by acquiring spectra at 25°C and 60°C .
  • DFT calculations : Compare computed ¹³C chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to validate assignments .

What strategies mitigate decomposition of the pyridazinone moiety during storage or reactions?

Level : Chemical Reactivity
Answer :

  • pH control : Store the compound in neutral buffers (pH 6–8) to prevent acid/base-catalyzed hydrolysis .
  • Inert atmospheres : Conduct reactions under nitrogen/argon to block oxidative degradation of the 6-oxo group .
  • Stabilizing additives : Use radical scavengers (e.g., BHT) in solution to inhibit light-induced radical reactions .

How can structural modifications enhance target binding affinity while maintaining solubility?

Level : Structure-Activity Relationship (SAR)
Answer :

  • Methoxy group tuning : Replace the 4-methoxy with a 4-hydroxyl group to increase hydrogen bonding potential; protect as a prodrug (e.g., acetate ester) to retain solubility .
  • Pyridazine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-phenyl position to enhance π-stacking with hydrophobic enzyme pockets .
  • Alkyl chain length : Extend the ethyl linker to a propyl group to improve conformational flexibility for target engagement .

What computational methods predict binding modes with biological targets like kinases or GPCRs?

Level : Advanced Modeling
Answer :

  • Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., PDB 4AKE) to simulate sulfonamide interactions with catalytic lysine residues .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore modeling (MOE) : Map electrostatic and hydrophobic features to prioritize derivatives with complementary target profiles .

How should conflicting data on reaction yields or biological activity be reconciled?

Level : Data Validation
Answer :

  • Cross-lab replication : Validate synthetic protocols using identical reagents (e.g., Sigma-Aldrich vs. TCI sources) to rule out vendor-specific impurities .
  • Dose-response curves : Repeat bioassays (e.g., IC₅₀) with standardized cell lines (e.g., HEK293 vs. HeLa) to contextualize potency variations .
  • Meta-analysis : Apply statistical tools (e.g., R’s metafor package) to aggregate published IC₅₀ values and calculate weighted averages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.